![molecular formula C10H18N2O3S B2472123 1-(1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)ethanone CAS No. 2034454-11-8](/img/structure/B2472123.png)
1-(1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)ethanone
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions can be reported . Additionally, preformed pyrrolidine rings can be functionalized, such as proline derivatives .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine compounds can be compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity can also be investigated .Scientific Research Applications
- Sulfonamides, including compounds like 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, have demonstrated antibacterial and antifungal activities . Researchers have explored their potential as novel agents to combat infectious diseases.
- Sulfonamides are known carbonic anhydrase inhibitors, which play a crucial role in regulating pH balance and fluid secretion. The pyrrolidine-based derivatives may exhibit promising inhibitory effects against this enzyme .
- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of related pyrrolidine compounds. These molecules may have applications in treating conditions related to androgen receptor modulation .
Antibacterial and Antifungal Agents
Carbonic Anhydrase Inhibitors
Selective Androgen Receptor Modulators (SARMs)
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules affecting different biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with different biological profiles .
Action Environment
The storage temperature for similar compounds is typically between 2-8°c .
Future Directions
properties
IUPAC Name |
1-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-9(13)10-4-7-12(8-10)16(14,15)11-5-2-3-6-11/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVYEJMZSRNDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)ethanone |
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